Boc-tyr(boc)-OH

Peptide Synthesis Orthogonal Protection Side-Chain Masking

For peptide chemists, Boc-Tyr(Boc)-OH (CAS 20866-48-2) is the definitive di-Boc protected tyrosine for Boc-strategy SPPS. It uniquely masks both the α-amino and phenolic hydroxyl groups with acid-labile protection, preventing O-acylation and isopeptide formation. This orthogonal stability is essential for industrial manufacturing and DMF-anchored processes. Choose this building block to ensure high-fidelity synthesis and regulatory compliance.

Molecular Formula C19H27NO7
Molecular Weight 381.4 g/mol
CAS No. 20866-48-2
Cat. No. B558193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-tyr(boc)-OH
CAS20866-48-2
SynonymsBOC-TYR(BOC)-OH; 20866-48-2; AmbotzBAA1444; Boc-L-Tyr(Boc)-OH; N,O-BisBoc-(S)-tyrosine; N,O-Bis-Boc-(S)-tyrosine; SCHEMBL1087185; CTK8F8295; MolPort-003-983-080; MRYIHKCPPKHOPJ-AWEZNQCLSA-N; ZINC2391152; 0673AB; AKOS015924175; AKOS016002099; MCULE-9218719859; RL02583; N,O-Bis(tert-butoxycarbonyl)-L-tyrosine; AJ-35731; AK-49558; KB-93631; Boc-Tyr(Boc)-OH; N,O-di-Boc-L-tyrosine; FT-0638053; K-6035; Q-101633
Molecular FormulaC19H27NO7
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C19H27NO7/c1-18(2,3)26-16(23)20-14(15(21)22)11-12-7-9-13(10-8-12)25-17(24)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,23)(H,21,22)/t14-/m0/s1
InChIKeyMRYIHKCPPKHOPJ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Tyr(Boc)-OH CAS 20866-48-2: A Dual-Protected Tyrosine Building Block for Orthogonal Peptide Synthesis


Boc-Tyr(Boc)-OH (CAS 20866-48-2) is a fully protected L-tyrosine derivative featuring two acid-labile tert-butoxycarbonyl (Boc) groups—one on the α-amino nitrogen and one on the phenolic hydroxyl side chain . This di-Boc architecture confers orthogonal stability relative to base-labile Fmoc strategies, enabling its use in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) [1]. The compound is typically supplied as a white to off-white crystalline powder with purity specifications of ≥98% by HPLC and is soluble in common organic solvents including DMSO, DMF, and DCM .

Why Boc-Tyr(Boc)-OH Cannot Be Replaced by Boc-Tyr-OH or Fmoc-Tyr(tBu)-OH Without Consequence


Substituting Boc-Tyr(Boc)-OH with its closest analog Boc-Tyr-OH (CAS 3978-80-1) removes side-chain protection, exposing the phenolic hydroxyl to unintended acylation during coupling steps and increasing the risk of O-acyl isopeptide formation . Substituting with Fmoc-Tyr(tBu)-OH (CAS 47375-34-8) shifts the deprotection chemistry from acid to base-labile conditions, which are incompatible with Boc/Bzl SPPS protocols, are prone to aspartimide formation at sensitive Asp-containing sequences, and preclude orthogonal manipulation of multiple protecting groups within the same synthesis [1][2]. Only the dual-Boc architecture of Boc-Tyr(Boc)-OH provides complete acid-labile masking of both reactive functionalities while maintaining compatibility with Boc-strategy SPPS workflows that are mandated for certain industrial manufacturing routes and Drug Master File–anchored processes [1].

Quantitative Differentiation of Boc-Tyr(Boc)-OH Against Closest Analogs


Dual Acid-Labile Protection Enables Orthogonal Boc/Bzl SPPS While Single-Boc Boc-Tyr-OH Exposes the Phenolic Side Chain

Boc-Tyr(Boc)-OH incorporates two Boc protecting groups—one on the Nα-amino and one on the phenolic hydroxyl—both cleaved by acid (e.g., TFA) . In contrast, Boc-Tyr-OH lacks side-chain protection, leaving the tyrosine hydroxyl group free and susceptible to acylation during amide bond formation . The presence of the second Boc group eliminates the requirement for orthogonal hydroxyl protection strategies (e.g., benzyl or tBu) and reduces the number of protecting group manipulation steps by one relative to sequential protection of Boc-Tyr-OH.

Peptide Synthesis Orthogonal Protection Side-Chain Masking

DMSO Solubility of ≥10 mM Quantified for Boc-Tyr(Boc)-OH Relative to Boc-Tyr-OH

Boc-Tyr(Boc)-OH exhibits a quantified solubility of 10 mM in DMSO, enabling preparation of concentrated stock solutions for analytical and preparative workflows . Boc-Tyr-OH, by comparison, demonstrates significantly lower solubility in water (<0.01 g/L) and requires organic solvent mixtures for dissolution . While direct DMSO solubility values for Boc-Tyr-OH are not uniformly reported, the presence of the lipophilic O-Boc group enhances organic solvent compatibility relative to the free phenol.

Solubility Formulation Analytical Compatibility

Acid Stability Profile of Boc-Tyr(Boc)-OH Enables Storage for 3 Years at -20°C

Boc-Tyr(Boc)-OH is documented to be stable for 3 years when stored as a powder at -20°C and for 2 years at 4°C . This stability profile reflects the inherent acid lability of Boc groups balanced by their stability under neutral and basic conditions . In contrast, Fmoc-protected analogs such as Fmoc-Tyr(tBu)-OH are base-labile and require storage conditions that minimize exposure to basic contaminants and piperidine vapors, which can prematurely cleave the Fmoc group [1].

Stability Storage Logistics

Boc-Tyr(Boc)-OH as a Chromatographically Resolvable Impurity Marker for Boc-Tyr-OH Synthesis Monitoring

During the synthesis of Boc-Tyr-OH from L-tyrosine and Boc₂O, overprotection yields Boc-Tyr(Boc)-OH as a side product [1]. The highest yield of Boc-Tyr(Chx)-OH was achieved when this di-Boc side product was not removed, as it could be directly converted to the desired cyclohexyl-protected derivative without additional manipulation [1]. This establishes Boc-Tyr(Boc)-OH as a structurally defined, chromatographically distinct impurity that serves as a critical marker for reaction monitoring and process optimization in Boc-Tyr-OH manufacturing.

Process Analytical Technology Impurity Profiling Quality Control

Verified Application Scenarios for Boc-Tyr(Boc)-OH Based on Differential Evidence


Boc-Strategy Solid-Phase Peptide Synthesis Requiring Fully Protected Tyrosine

Boc-Tyr(Boc)-OH is the preferred building block for Boc/Bzl SPPS of peptides containing tyrosine residues where side-chain protection is mandatory . Its dual acid-labile Boc groups enable simultaneous deprotection with TFA at the final cleavage step, eliminating the need for separate hydroxyl deprotection protocols . This is particularly critical in industrial manufacturing settings where Boc-strategy protocols are entrenched in regulatory filings (Drug Master Files) and cannot be substituted with Fmoc chemistry without revalidation [1].

Analytical Reference Standard for Process Impurity Monitoring in Boc-Tyr-OH Manufacturing

Boc-Tyr(Boc)-OH serves as a certified reference material for HPLC method validation and routine quality control testing of Boc-Tyr-OH (CAS 3978-80-1) batches [2]. As a structurally defined overprotection byproduct, its presence and quantification are essential for demonstrating process consistency and meeting pharmacopeial monograph specifications for related substances [2].

Preparation of O-Alkylated Tyrosine Derivatives via Tandem Boc Protection

The di-Boc protected tyrosine scaffold can be directly converted to O-cyclohexyl and related O-alkyl derivatives without intermediate purification [2]. This synthetic route avoids the yield loss associated with separate Boc-Tyr-OH purification and enables a streamlined two-step sequence (O-alkylation followed by hydrogenation) to access N-Boc-O-cyclohexyl-L-tyrosine [Boc-Tyr(Chx)-OH] in high overall yield [2].

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